N-(4-Amino-2-phenoxyphenyl)methanesulfonamide
CAS No.: 51765-60-7
Cat. No.: VC21160801
Molecular Formula: C13H14N2O3S
Molecular Weight: 278.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51765-60-7 |
|---|---|
| Molecular Formula | C13H14N2O3S |
| Molecular Weight | 278.33 g/mol |
| IUPAC Name | N-(4-amino-2-phenoxyphenyl)methanesulfonamide |
| Standard InChI | InChI=1S/C13H14N2O3S/c1-19(16,17)15-12-8-7-10(14)9-13(12)18-11-5-3-2-4-6-11/h2-9,15H,14H2,1H3 |
| Standard InChI Key | YOLBGXWXHOCLMI-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)NC1=C(C=C(C=C1)N)OC2=CC=CC=C2 |
| Canonical SMILES | CS(=O)(=O)NC1=C(C=C(C=C1)N)OC2=CC=CC=C2 |
Introduction
Chemical Properties and Structure
Molecular Structure and Identification
N-(4-Amino-2-phenoxyphenyl)methanesulfonamide possesses a well-defined chemical structure that contributes to its unique properties and potential applications. The compound has a molecular formula of C13H14N2O3S and a molecular weight of 278.33 g/mol . Its exact mass has been determined to be 278.073 g/mol . The structure features a methanesulfonamide group attached to a phenyl ring, which also contains an amino group and a phenoxy substituent. This arrangement of functional groups creates a molecule with distinct chemical and biological properties.
The compound is registered with the CAS number 51765-60-7, providing a standardized identifier that allows for consistent reference in scientific literature and chemical databases . This registration facilitates tracking research and applications related to the compound across various scientific platforms and publications.
Functional Groups and Reactivity
The reactivity of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide is largely determined by its key functional groups. The sulfonamide moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The primary amine group (-NH₂) makes the compound susceptible to various reactions including acylation, alkylation, and condensation reactions, which are commonly employed in the synthesis of more complex pharmaceutical compounds.
Synthesis and Chemical Reactions
Chemical Transformations and Reactions
N-(4-Amino-2-phenoxyphenyl)methanesulfonamide can participate in various chemical reactions, primarily centered around its reactive functional groups. The amine group can undergo typical reactions including acylation, which can be useful for creating amide derivatives with potentially enhanced biological activities. Additionally, the sulfonamide group can be involved in reactions that modify its properties or introduce additional functionalities.
The compound's ability to serve as a building block for more complex structures makes it particularly valuable in medicinal chemistry. Chemical modifications of the primary amine can lead to the development of a library of derivatives with varied biological profiles, expanding the potential applications of this structural class.
Biological Activities and Pharmacological Properties
Anti-inflammatory Activity
As a derivative of nimesulide, N-(4-Amino-2-phenoxyphenyl)methanesulfonamide exhibits notable biological activities, particularly as an anti-inflammatory agent. Its derivatives have been studied for their potential to inhibit cyclooxygenase enzymes (COX-1 and COX-2), with some showing selectivity for COX-2, which is implicated in inflammatory processes. This selectivity is an important characteristic for potential anti-inflammatory drugs, as it may reduce side effects associated with non-selective COX inhibition.
The structural modifications present in N-(4-Amino-2-phenoxyphenyl)methanesulfonamide, particularly the replacement of the nitro group with an amino group, may contribute to an altered profile of anti-inflammatory activity compared to nimesulide. These modifications can influence both the potency and selectivity of the compound, potentially resulting in improved therapeutic properties.
Comparison with Related Compounds
Relationship to Nimesulide
N-(4-Amino-2-phenoxyphenyl)methanesulfonamide is structurally related to nimesulide, a well-known non-steroidal anti-inflammatory drug (NSAID). The key structural difference lies in the substitution of the nitro group in nimesulide with an amino group in N-(4-Amino-2-phenoxyphenyl)methanesulfonamide. This modification significantly alters the compound's chemical reactivity and biological activity compared to nimesulide.
Nimesulide is recognized for its anti-inflammatory properties, which are primarily mediated through COX-2 inhibition. The structural modification in N-(4-Amino-2-phenoxyphenyl)methanesulfonamide may influence its selectivity and potency toward cyclooxygenase enzymes, potentially resulting in a different pharmacological profile. This structural relationship provides a foundation for understanding the potential therapeutic applications of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide based on the established properties of nimesulide.
Comparison with Other Methanesulfonamide Derivatives
The chemical landscape includes numerous methanesulfonamide derivatives, each with distinct structural features and biological properties. N-(4-Amino-2-phenoxyphenyl)methanesulfonamide represents just one member of this diverse family of compounds. Other related compounds include various substituted methanesulfonamides listed in chemical databases and supply catalogs .
| Compound Name | CAS Number | Key Structural Difference | Primary Application |
|---|---|---|---|
| N-(4-Amino-2-phenoxyphenyl)methanesulfonamide | 51765-60-7 | Amino and phenoxy groups on phenyl ring | Pharmaceutical intermediate |
| N-[3-(2-AMINO-1-HYDROXYETHYL)-4-FLUOROPHENYL]METHANESULFONAMIDE | 137431-02-8 | Fluorophenyl group with hydroxyethyl substituent | Pharmaceutical intermediate |
| N,N-Bis[2-[(methylsulfonyl)oxy]ethyl]methanesulfonamide | 473-51-8 | Bis-substituted with methylsulfonyloxy groups | Building block in synthesis |
| N-(3-ethynylphenyl)-1,1,1-trifluoro-methanesulfonamide | 154498-33-6 | Ethynylphenyl group with trifluoromethyl | API and biochemicals |
| N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide | 1201643-71-1 | Dioxaborolan-substituted pyridine | Lab chemicals and API |
This comparison illustrates the structural diversity within the methanesulfonamide class and highlights how specific structural modifications can influence the applications and properties of these compounds . Each derivative possesses unique characteristics that make it suitable for specific applications in pharmaceutical research and development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume